![molecular formula C13H25ClN2O B2892054 N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride CAS No. 1286274-71-2](/img/structure/B2892054.png)

N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

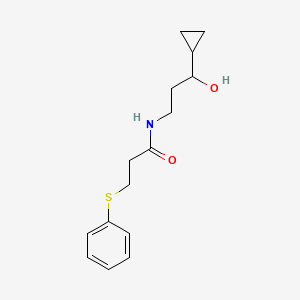

N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride, commonly known as PCC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PCC is a cyclic amide that belongs to the class of cyclohexylamines. It has a molecular formula of C13H24ClN3O and a molecular weight of 275.81 g/mol. PCC is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Polymer Synthesis and Properties

N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride and related structures have been explored for their potential in synthesizing novel polymers. For instance, polyamides derived from similar cyclohexane structures have shown to possess good solubility in polar organic solvents and the ability to form transparent, flexible, and tough films, which may be relevant for various industrial applications. These polymers exhibited high glass transition temperatures and thermal stability, indicating their suitability for high-performance materials (Yang, Hsiao, & Yang, 1999). Similarly, the synthesis and characterization of aromatic polyamides incorporating the cyclohexane structure have been reported, highlighting their inherent viscosities and excellent solubility, which could make them ideal for advanced material applications (Hsiao, Yang, Wang, & Chuang, 1999).

Molecular Structure and Conformation

The molecular structure and conformation of compounds containing cyclohexane rings, such as 1-aminocyclohexane carboxylic acid hydrochloride, have been extensively studied. For example, a study elucidated the crystal structure of 1-aminocyclohexane carboxylic acid hydrochloride, revealing a slightly distorted chair conformation of the cyclohexane ring. This type of research is crucial for understanding the molecular behavior and potential reactivity of these compounds in various chemical contexts (Chacko, Srinivasan, & Zand, 1971).

Synthesis of Derivatives

Research into the synthesis and characterization of derivatives, such as N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, has provided valuable insights into the structural and chemical properties of these compounds. These studies often aim to explore the potential applications of such derivatives in medicinal chemistry, materials science, and as intermediates in organic synthesis (Özer, Arslan, VanDerveer, & Külcü, 2009).

Advanced Material Applications

The development of lanthanide-based metal-organic frameworks (MOFs) utilizing triazine-cored tricarboxylic acids derived from structures akin to N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride showcases the compound's potential in crafting materials with unique properties. These MOFs exhibit strong characteristic emissions and feature unique water chains within their structure, highlighting their possible applications in sensing, catalysis, and luminescence-based devices (Han, Zhang, Cheng, Wu, & Zhu, 2019).

properties

IUPAC Name |

N-(4-aminocyclohexyl)cyclohexanecarboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O.ClH/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10;/h10-12H,1-9,14H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGXTOFEOAGHQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2CCC(CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2891972.png)

![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891974.png)

![1-(3-chloro-4-methoxyphenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2891981.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2891982.png)

![1-[(4-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2891986.png)

![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2891992.png)